molecular formula C14H25N3O2 B2645697 (E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide CAS No. 2411335-58-3

(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide

Cat. No. B2645697
M. Wt: 267.373
InChI Key: JNWVAYWHWZNMEC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMXAA or Vadimezan and has been found to exhibit a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. DMXAA has been shown to activate the production of interferon-alpha and other cytokines, which can lead to the destruction of cancer cells.

Biochemical And Physiological Effects

DMXAA has been found to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the activation of the immune system. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of using DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. However, DMXAA has also been found to exhibit cytotoxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of new analogs of DMXAA that exhibit improved anti-tumor activity and reduced cytotoxicity. Another area of interest is the investigation of the mechanism of action of DMXAA, which could lead to the development of new cancer therapies. Finally, there is a need for further research on the potential applications of DMXAA in other areas of scientific research, such as immunology and infectious disease.

Synthesis Methods

DMXAA can be synthesized using a variety of methods, including the reaction of dimethylamine with 4-oxo-4-pyrrolidin-1-ylbutyric acid, followed by the addition of but-2-enoyl chloride. Another method involves the reaction of 4-oxo-4-pyrrolidin-1-ylbutyric acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of but-2-enoyl chloride.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in scientific research. One of its primary applications is in the field of cancer research, where it has been found to exhibit anti-tumor activity. DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-16(2)10-6-7-13(18)15-9-5-8-14(19)17-11-3-4-12-17/h6-7H,3-5,8-12H2,1-2H3,(H,15,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWVAYWHWZNMEC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCCC(=O)N1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCCC(=O)N1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-(4-oxo-4-pyrrolidin-1-ylbutyl)but-2-enamide

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